molecular formula C13H20ClNO2 B13774289 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride CAS No. 64037-81-6

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride

Cat. No.: B13774289
CAS No.: 64037-81-6
M. Wt: 257.75 g/mol
InChI Key: DDJMLVIOLRJHQU-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and methoxy groups, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

64037-81-6

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

(7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride

InChI

InChI=1S/C13H19NO2.ClH/c1-14-10-6-4-5-9-7-8-11(15-2)13(16-3)12(9)10;/h7-8,10,14H,4-6H2,1-3H3;1H

InChI Key

DDJMLVIOLRJHQU-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C1CCCC2=C1C(=C(C=C2)OC)OC.[Cl-]

Origin of Product

United States

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